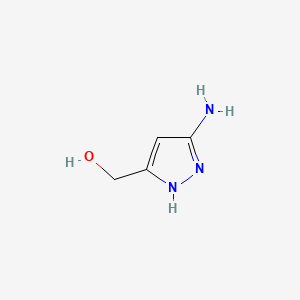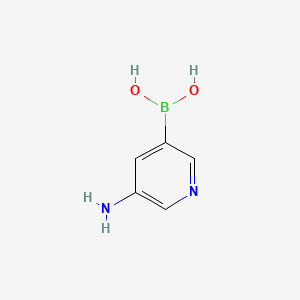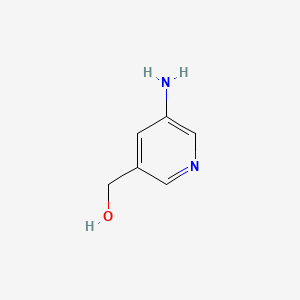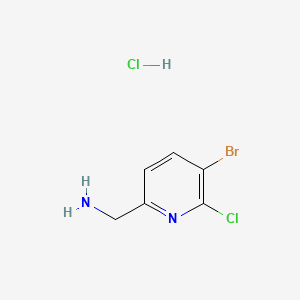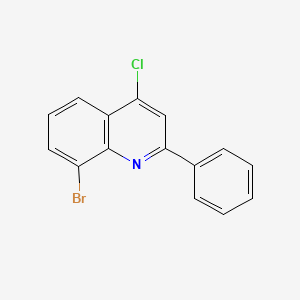
4-Chloro-8-bromo-2-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-8-bromo-2-phenylquinoline is a halogenated quinoline derivative with the molecular formula C15H9BrClN. This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, materials science, and industrial processes. The presence of bromine and chlorine atoms in its structure makes it a valuable intermediate in various chemical reactions and synthesis pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-bromo-2-phenylquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination and chlorination of 2-phenylquinoline. The reaction conditions often include the use of bromine (Br2) and chlorine (Cl2) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at elevated temperatures to ensure complete halogenation.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-8-bromo-2-phenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-8-bromo-2-phenylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-8-bromo-2-phenylquinoline involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in antimicrobial research, it may inhibit bacterial DNA gyrase or topoisomerase, leading to cell death.
Comparison with Similar Compounds
- 6-Bromo-4-chloro-2-phenylquinoline
- 8-Chloro-4-phenylquinoline
- 4-Bromo-2-phenylquinoline
Uniqueness: 4-Chloro-8-bromo-2-phenylquinoline is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical reactivity and biological activity. This dual halogenation makes it a versatile intermediate for various synthetic applications and enhances its potential in medicinal chemistry.
Properties
CAS No. |
125443-61-0 |
|---|---|
Molecular Formula |
C15H9BrClN |
Molecular Weight |
318.598 |
IUPAC Name |
8-bromo-4-chloro-2-phenylquinoline |
InChI |
InChI=1S/C15H9BrClN/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-9H |
InChI Key |
SNHQTMXWTHIRCV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Br)C(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



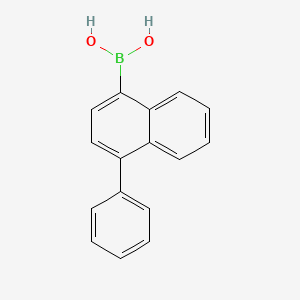
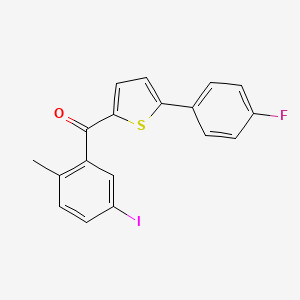
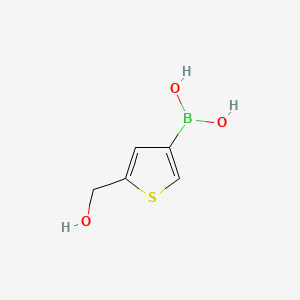
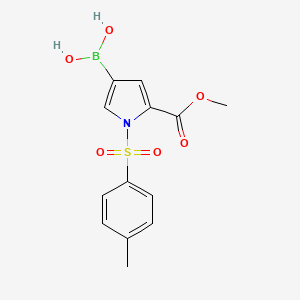
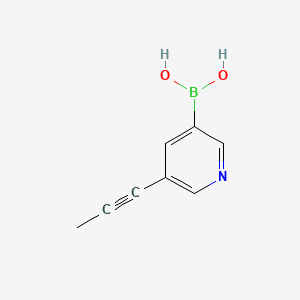
![7-Oxabicyclo[4.1.0]heptane, 3-(fluoromethyl)-](/img/new.no-structure.jpg)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B591734.png)
